5-Chloro-3-phenyl-1,2,4-thiadiazole

Catalog No.
S661626
CAS No.
24255-23-0
M.F
C8H5ClN2S
M. Wt
196.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-phenyl-1,2,4-thiadiazole

CAS Number

24255-23-0

Product Name

5-Chloro-3-phenyl-1,2,4-thiadiazole

IUPAC Name

5-chloro-3-phenyl-1,2,4-thiadiazole

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

InChI

InChI=1S/C8H5ClN2S/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H

InChI Key

FJDVOZDQWUMILL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)Cl

The exact mass of the compound 5-Chloro-3-phenyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518113. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Chloro-3-phenyl-1,2,4-thiadiazole (CAS: 24255-23-0) is a highly reactive, uniquely polarized heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring a 1,2,4-thiadiazole core substituted with a phenyl group at the C3 position and a chlorine atom at the C5 position, this compound is specifically engineered for late-stage functionalization [1]. The electron-withdrawing nature of the heterocycle, combined with the inductive effect of the adjacent sulfur atom, highly activates the C5-chloro substituent toward nucleophilic aromatic substitution (SNAr) [1]. Consequently, it serves as an ideal, process-friendly precursor for orthogonal derivatization, enabling the rapid generation of diverse chemical libraries without the need for harsh reaction conditions or complex transition-metal catalysts.

Attempting to substitute 5-chloro-3-phenyl-1,2,4-thiadiazole with generic alternatives, such as 3,5-dichloro-1,2,4-thiadiazole or unactivated 3-phenyl-1,2,4-thiadiazole, fundamentally compromises process efficiency and regiocontrol. While 3,5-dichloro-1,2,4-thiadiazole offers dual functionalization handles, the C3-chlorine is significantly more difficult to displace than the C5-chlorine, yet its presence still risks the formation of mixed substitution byproducts that complicate downstream purification [1]. Conversely, unsubstituted analogs lack the essential leaving group required for direct nucleophilic attack, necessitating lengthy and low-yielding cross-coupling protocols. By procuring the specifically mono-chlorinated, phenyl-substituted variant, buyers ensure strict regioselectivity during SNAr reactions, standardizing scale-up workflows and maximizing the isolated yield of the target active pharmaceutical ingredient (API)[1].

Superior Regioselectivity in SNAr Functionalization

The 5-chloro position of 5-chloro-3-phenyl-1,2,4-thiadiazole is highly activated for nucleophilic attack due to the stabilization of the tetrahedral intermediate and the inductive effect of the adjacent sulfur atom [1]. When compared to 3,5-dichloro-1,2,4-thiadiazole, where displacement at the C3 position is significantly more difficult but can still lead to mixed product profiles under forcing conditions, the mono-chloro 3-phenyl derivative ensures absolute regiocontrol [1].

Evidence DimensionSite-specific nucleophilic displacement
Target Compound DataExclusive substitution at the C5 position
Comparator Or Baseline3,5-dichloro-1,2,4-thiadiazole (competing C3/C5 reactivity)
Quantified DifferenceElimination of C3-substitution byproducts
ConditionsSNAr with nitrogen, oxygen, and sulfur nucleophiles

Eliminates the need for complex protecting group strategies and simplifies downstream purification, directly reducing procurement costs for large-scale synthesis.

High-Yield Continuous Flow Synthesis Compatibility

Traditional batch synthesis of 1,2,4-thiadiazoles using trichloromethanesulfenyl chloride is severely limited by the accumulation of hazardous, malodorous, and corrosive by-products. However, 5-chloro-3-phenyl-1,2,4-thiadiazole demonstrates exceptional compatibility with continuous flow processing [1]. Using a Vapourtec R-series flow system with in-line quenching, the compound can be safely synthesized at a 1 mmol scale with an 80% isolated yield, allowing for safe, continuous gram-scale accumulation [1].

Evidence DimensionScalable isolated yield and safety profile
Target Compound Data80% yield via continuous flow with in-line quenching
Comparator Or BaselineTraditional batch synthesis (limited scalability due to hazardous intermediate accumulation)
Quantified DifferenceSafe, continuous gram-scale production without corrosive gas buildup
ConditionsVapourtec R-series flow system, 0.33 mL/min, room temperature

Ensures a reliable, safe, and scalable supply chain for industrial buyers, mitigating the risks associated with hazardous batch reagents.

Rapid Room-Temperature Derivatization Kinetics

The highly polarized nature of the 5-chloro-3-phenyl-1,2,4-thiadiazole core allows for exceptionally mild derivatization conditions. When reacted with various nitrogen, sulfur, or oxygen nucleophiles, complete consumption of the starting material is achieved in just 2 to 8 hours at 25 °C in dichloromethane [1]. In contrast, less activated heterocyclic halides often require elevated temperatures (>70 °C) or transition-metal catalysis to achieve comparable conversions [1].

Evidence DimensionReaction time and temperature for complete conversion
Target Compound Data2–8 hours at 25 °C
Comparator Or BaselineUnactivated heterocyclic halides (often requiring >70 °C and >12 hours)
Quantified Difference>45 °C reduction in reaction temperature and elimination of metal catalysts
Conditions1.0 equiv substrate, 1.1 equiv nucleophile, 1.1 equiv triethylamine in DCM

Lowers energy consumption and prevents the degradation of sensitive functional groups during the synthesis of complex pharmaceutical libraries.

Pharmaceutical Library Generation for Antiviral and Neurodegenerative Targets

The mild, room-temperature SNAr reactivity of 5-chloro-3-phenyl-1,2,4-thiadiazole makes it an ideal anchor for parallel synthesis. It is heavily utilized in the late-stage functionalization of bioactive molecules, including the development of benzodiazepine derivatives as Respiratory Syncytial Virus (RSV) inhibitors and candidates for Alzheimer's disease [1],[2].

Continuous Flow API Manufacturing

Because the 5-chloro-3-phenyl-1,2,4-thiadiazole core can be synthesized and derivatized safely using continuous flow reactors with in-line quenching, it is the preferred choice for process chemists looking to scale up thiadiazole-based APIs without the safety hazards associated with batch processing of trichloromethanesulfenyl chloride [1].

Orthogonal Cross-Coupling Precursors

The compound serves as a reliable starting material for producing bromophenyl-5-chloro-1,2,4-thiadiazoles. By leveraging the differential reactivity of the 5-chloro position and the bromo-phenyl ring, chemists can perform bidirectional, regiospecific functionalization, expanding the accessible chemical space for novel materials and agrochemicals [1].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

24255-23-0

Wikipedia

5-Chloro-3-phenyl-1,2,4-thiadiazole

Dates

Last modified: 08-15-2023

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